molecular formula C9H14O3 B14026165 Methyl (R)-1-methyl-2-oxocyclohexane-1-carboxylate

Methyl (R)-1-methyl-2-oxocyclohexane-1-carboxylate

Cat. No.: B14026165
M. Wt: 170.21 g/mol
InChI Key: XVOWMIBAOJEFIT-SECBINFHSA-N
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Description

Methyl ®-1-methyl-2-oxocyclohexane-1-carboxylate is an organic compound with a unique structure that includes a cyclohexane ring, a carboxylate group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-1-methyl-2-oxocyclohexane-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. Another method involves the use of a ketone precursor, which undergoes a series of reactions including oxidation and esterification to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-1-methyl-2-oxocyclohexane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Methyl ®-1-methyl-2-oxocyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl ®-1-methyl-2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. For example, the ester group can be hydrolyzed by esterases, releasing the active carboxylic acid form, which can then interact with other cellular components .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxocyclohexane-1-carboxylate: Lacks the additional methyl group on the cyclohexane ring.

    Ethyl ®-1-methyl-2-oxocyclohexane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Cyclohexanone derivatives: Compounds with similar cyclohexane ring structures but different functional groups.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl (1R)-1-methyl-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-9(8(11)12-2)6-4-3-5-7(9)10/h3-6H2,1-2H3/t9-/m1/s1

InChI Key

XVOWMIBAOJEFIT-SECBINFHSA-N

Isomeric SMILES

C[C@]1(CCCCC1=O)C(=O)OC

Canonical SMILES

CC1(CCCCC1=O)C(=O)OC

Origin of Product

United States

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